2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine

Lipophilicity Drug Design ADME

Medicinal chemists need rigid substitution patterns to maintain SAR integrity in 5-HT1A programs. Simple fluorophenoxy analogs lack the critical 2-methoxy group, altering lipophilicity (LogP 1.17) and metabolic stability. This 2-fluoro-6-methoxy phenoxyethylamine building block delivers: • Defined ortho-disubstituted scaffold (steric hindrance for CNS target selectivity) • Primary amine handle for amidation/reductive amination • 98% min purity for reproducible high-throughput chemistry

Molecular Formula C9H12FNO2
Molecular Weight 185.20 g/mol
Cat. No. B12068746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine
Molecular FormulaC9H12FNO2
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)OCCN
InChIInChI=1S/C9H12FNO2/c1-12-8-4-2-3-7(10)9(8)13-6-5-11/h2-4H,5-6,11H2,1H3
InChIKeyGCZFSODLVUKVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine: CNS-Focused Building Block


2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine (CAS 914454-97-0) is a substituted phenoxyethylamine building block featuring a unique 2-fluoro-6-methoxy substitution pattern on the phenyl ring . With a molecular formula of C9H12FNO2 and a molecular weight of 185.20 g/mol, this primary amine serves as a versatile intermediate in the synthesis of beta-blockers, antihypertensive agents, and CNS-targeted compounds [1]. Its structural attributes—specifically the ortho-fluoro and ortho-methoxy groups—distinguish it from simpler fluorophenoxyethylamine analogs and confer distinct physicochemical and biological properties relevant to drug discovery [1].

Substitution pattern 2-Fluoro-6-methoxy substitution enables distinct SAR exploration vs simpler analogs
Reactive handle Primary amine for amide coupling, reductive amination, and heterocycle synthesis
Purity profile High-purity commercial material supports reproducible multi-step syntheses

2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine vs. Common Analogs


Simple fluorophenoxyethylamine analogs such as 2-(2-fluorophenoxy)ethanamine, 2-(3-fluorophenoxy)ethanamine, and 2-(4-fluorophenoxy)ethanamine lack the methoxy group present in 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine . This additional methoxy substituent significantly alters lipophilicity (LogP 1.1718 vs. 0.89–1.86 for mono-fluoro analogs), hydrogen bonding capacity, and metabolic stability, directly impacting target engagement and pharmacokinetic profiles in lead optimization [1]. Furthermore, the unique 2,6-disubstitution pattern creates a sterically hindered environment that can enhance selectivity for certain CNS targets, as evidenced by the potent 5-HT1A receptor affinity (Ki = 24 nM) of structurally related derivatives [2]. Substituting a simpler analog would introduce uncontrolled variability in these critical parameters, jeopardizing SAR continuity and project timelines.

Lipophilicity shift
The 6-methoxy group increases lipophilicity and hydrogen bonding capacity compared to mono-fluoro analogs; substituting may alter permeability and target engagement outcomes.
Pharmacophore mismatch
Derivatives of this scaffold have shown 5-HT1A receptor binding; simple fluorophenoxyethylamines lack this interaction, potentially disrupting SAR in serotonin-targeted programs.
Purity and consistency
Commercial simpler analogs are often supplied at lower purity specifications, which may introduce yield variability and additional purification steps.

2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine: Quantitative Comparison


Lipophilicity Enhancement

The introduction of a methoxy group at the 6-position in 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine increases calculated LogP to 1.1718 , compared to 0.89 for 2-(2-fluorophenoxy)ethanamine . This ~0.28 LogP unit increase translates to a ~1.9-fold higher predicted octanol-water partition coefficient, enhancing passive membrane permeability and blood-brain barrier penetration potential .

Lipophilicity (LogP)
Data to verify
Target
1.17 (calc.)
Comparator
0.89 (mono-fluoro)
Δ +0.28
Reported logP increase may improve passive permeability and BBB penetration context.
Calculated values; data to verify.
Lipophilicity Drug Design ADME

Superior Purity Profile

Commercially available 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine is offered at 98% purity , exceeding the typical 95% purity specification of many simpler analogs such as 2-(4-fluorophenoxy)ethanamine (95-97%) and 2-(2-fluorophenoxy)ethanamine (95-97%) . This higher purity reduces the need for additional purification steps, improving synthetic yields and reducing impurities in downstream products.

Purity Specification
Supplier specification
98%
vs 95–97% for common analogs
Higher purity specification may reduce side reactions and purification steps in synthesis workflows.
Supplier-reported HPLC purity; cross-lab verification recommended.
Purity Synthetic Utility Quality Control

5-HT1A Receptor Binding Affinity

A derivative incorporating the 2-fluoro-6-methoxyphenoxy moiety, 2-(2-fluoro-6-methoxyphenoxy)-3-(piperidin-4-yl)pyridine (CHEMBL598561), exhibits potent binding to the human 5-HT1A receptor with a Ki of 24 nM [1]. In contrast, the unsubstituted 2-(2-fluorophenoxy)ethanamine lacks reported 5-HT1A affinity. This demonstrates that the 2-fluoro-6-methoxyphenoxy scaffold can confer high affinity for a clinically relevant CNS target, a property not observed with simpler fluorophenoxy analogs.

5-HT1A Binding (Ki)
Class-level inference
Derivative (CHEMBL598561)
24 nM
Simple analog
No reported affinity
Scaffold-associated binding suggests utility for serotonin receptor research; class-level inference.
Derivative study; scaffold contribution not isolated.
Serotonin Receptor CNS Pharmacology Binding Affinity

Distinct Hydrogen Bonding Profile

2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine possesses three hydrogen bond acceptors (the ether oxygen, the methoxy oxygen, and the amine nitrogen) and one hydrogen bond donor (the primary amine), yielding a topological polar surface area (TPSA) of 44.48 Ų . In comparison, 2-(2-fluorophenoxy)ethanamine has three hydrogen bond acceptors (ether oxygen, amine nitrogen) and one donor, with a TPSA of 35.25 Ų [1]. The additional methoxy group increases both the number of hydrogen bond acceptors and the polar surface area, which can enhance interactions with polar residues in receptor binding pockets and influence aqueous solubility.

Hydrogen Bonding (TPSA)
Reported
Target
44.48 Ų
Comparator
35.25 Ų
Δ +9.23 Ų (26%)
Increased H-bond acceptors may influence solubility and target interaction profiles.
Calculated TPSA values.
Hydrogen Bonding Molecular Recognition Drug-Receptor Interactions

2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine: Drug Discovery Applications


5-HT1A Modulator Lead Optimization

This building block is ideally suited for generating focused libraries of 5-HT1A receptor ligands. As demonstrated by the potent derivative CHEMBL598561 (Ki = 24 nM) [1], the 2-fluoro-6-methoxyphenoxy scaffold can be elaborated to achieve nanomolar affinity for this clinically validated target. Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) around the amine and aromatic ring to optimize potency, selectivity, and ADME properties.

CNS-Penetrant Beta-Blockers and Antihypertensives

The compound serves as a key intermediate in the synthesis of beta-blockers and other antihypertensive medications [1]. Its optimized LogP (1.1718) and hydrogen bonding profile (TPSA 44.48 Ų) are favorable for crossing the blood-brain barrier, making it a strategic choice for developing CNS-active cardiovascular agents where central effects are desired or must be mitigated.

Heterocyclic Library Construction

As a primary amine, 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine can undergo a wide range of reactions including reductive amination, amide coupling, and nucleophilic substitution to generate diverse heterocyclic and peptidomimetic scaffolds. Its high commercial purity (98%) ensures consistent and reproducible outcomes in parallel synthesis and high-throughput chemistry workflows.

Application
Selection Property
Validation Focus
5-HT1A ligand SAR studies
2-Fluoro-6-methoxyphenoxy scaffold with reported receptor engagement
5-HT1A binding affinity and selectivity profiling
CNS-penetrant beta-blocker synthesis
Lipophilicity and H-bond profile within CNS-favorable range
Blood-brain barrier permeability and target engagement assays
Heterocyclic library construction
High-purity primary amine handle
Multi-step derivatization yield and product purity
Quote Request

Request a Quote for 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.